3-Iodo-5-nitro-imidazo[1,2-A]pyridine
Description
Properties
IUPAC Name |
3-iodo-5-nitroimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4IN3O2/c8-5-4-9-6-2-1-3-7(10(5)6)11(12)13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKVLVQEHWMTAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C(=C1)[N+](=O)[O-])I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4IN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40722991 | |
| Record name | 3-Iodo-5-nitroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40722991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885276-56-2 | |
| Record name | 3-Iodo-5-nitroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40722991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Antiviral Activity
3-Iodo-5-nitro-imidazo[1,2-A]pyridine derivatives have shown promising antiviral properties. Research indicates that imidazo[1,2-a]pyridine C-nucleosides exhibit significant antiviral activity against viruses such as human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1) . The modifications at the C3 and C5 positions enhance their metabolic stability and efficacy, making them suitable candidates for treating viral infections, particularly in immunocompromised patients .
Anticancer Potential
The compound has been evaluated for its ability to inhibit protein geranylgeranylation, a critical process involved in cancer cell proliferation. In vitro studies using human cervical carcinoma HeLa cells demonstrated that certain derivatives of 3-iodo-5-nitro-imidazo[1,2-A]pyridine effectively disrupt Rab11A prenylation, which is vital for cancer cell viability . The cytotoxicity of these compounds was assessed through half-maximal inhibitory concentration (IC50) assays, revealing several analogs with IC50 values below 150 μM, indicating high potency against cancer cells .
Inhibition of Geranylgeranylation
The mechanism by which 3-iodo-5-nitro-imidazo[1,2-A]pyridine exerts its anticancer effects involves the selective inhibition of Rab geranylgeranyl transferase (RGGT). This inhibition leads to reduced prenylation of Rab proteins essential for cellular signaling and growth . The structure-activity relationship (SAR) studies suggest that the nature of substituents at the C6 position significantly influences the compound's inhibitory activity against RGGT .
Synthesis of Derivatives
The synthesis of 3-iodo-5-nitro-imidazo[1,2-A]pyridine can be achieved through various methods including metal-free direct synthesis techniques. Recent advancements highlight rapid and efficient protocols that allow for the generation of this compound under mild conditions without the need for hazardous reagents . These synthetic routes are crucial for producing derivatives that can be further explored for their biological activities.
Case Study: Antiviral Efficacy
A study on imidazo[1,2-a]pyridine C-nucleosides demonstrated their effectiveness against HCMV in vitro. The compounds were tested in combination with existing antiviral therapies to assess synergistic effects. Results indicated that certain combinations resulted in lower cytotoxicity compared to monotherapy .
| Compound | Virus Targeted | IC50 (μM) | Synergistic Effect |
|---|---|---|---|
| C3-Nucleoside A | HCMV | 25 | Yes |
| C5-Nucleoside B | HSV-1 | 30 | No |
| 3-Iodo Derivative | HCMV | 15 | Yes |
Case Study: Anticancer Activity
In a cytotoxicity assay involving HeLa cells treated with various derivatives of 3-iodo-5-nitro-imidazo[1,2-A]pyridine, several compounds exhibited significant cytotoxicity.
| Compound | IC50 (μM) | Activity Type |
|---|---|---|
| Compound 1 | 120 | High |
| Compound 2 | 200 | Moderate |
| Compound 3 | 300 | Low |
Mechanism of Action
The mechanism by which 3-Iodo-5-nitro-imidazo[1,2-A]pyridine exerts its effects involves interactions with molecular targets and pathways. The nitro group can act as an electrophile, interacting with nucleophilic sites on biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate biological processes and lead to therapeutic effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The imidazo[1,2-a]pyridine scaffold allows diverse substitutions that modulate physicochemical and biological properties. Below is a comparative analysis of key analogs:
Key Observations :
- Halogenation: The iodine atom in 3-iodo-5-nitro-imidazo[1,2-a]pyridine increases molecular weight and polarizability compared to non-halogenated analogs like 5-methyl-3-nitro derivatives. This may enhance binding to hydrophobic pockets in target proteins .
- Melting Points : Analogs with aromatic amines (e.g., 2-(4-nitrophenyl)-N-cyclohexylimidazo[1,2-a]pyrazin-3-amine) exhibit higher melting points (154–156°C), suggesting stronger intermolecular interactions compared to halogenated derivatives .
Biological Activity
3-Iodo-5-nitro-imidazo[1,2-A]pyridine is a compound that has garnered attention due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound 3-Iodo-5-nitro-imidazo[1,2-A]pyridine belongs to the imidazo[1,2-a]pyridine family, which is characterized by a fused heterocyclic structure. The presence of iodine and nitro groups in its structure significantly influences its biological activity.
Anticancer Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit notable anticancer properties. A study evaluated the cytotoxic effects of various imidazo[1,2-a]pyridine compounds on human cervical carcinoma HeLa cells. The results showed that several derivatives, including those similar to 3-Iodo-5-nitro-imidazo[1,2-A]pyridine, demonstrated significant cytotoxicity with IC50 values ranging from 25 µM to 150 µM .
Table 1: Cytotoxic Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 3-Iodo-5-nitro | <150 | HeLa |
| Compound A | 50 | HeLa |
| Compound B | 120 | MCF-7 |
Antiviral Activity
The antiviral potential of imidazo[1,2-a]pyridine derivatives has also been explored. Some studies have reported that these compounds can inhibit viral replication by targeting specific viral enzymes. For instance, derivatives have shown efficacy against the hepatitis C virus (HCV), with IC50 values reported as low as 32.2 µM for certain analogs .
The mechanisms through which 3-Iodo-5-nitro-imidazo[1,2-A]pyridine exerts its biological effects are multifaceted:
- DNA Interaction : Some studies suggest that imidazo[1,2-a]pyridine derivatives can act as DNA intercalators, disrupting DNA replication and transcription processes .
- Mitochondrial Dysfunction : Research indicates that certain derivatives may induce mitochondrial fragmentation and dysfunction in yeast models, leading to cell death .
- Protein Inhibition : The compound has been shown to inhibit geranylgeranylation in cancer cells, affecting protein localization and function critical for cell survival .
Study on Cytotoxicity in Cancer Cells
In a comprehensive study involving various imidazo[1,2-a]pyridine derivatives, researchers treated HeLa cells with incremental concentrations of the compounds. The results indicated that those with structural similarities to 3-Iodo-5-nitro-imidazo[1,2-A]pyridine exhibited significant cytotoxic effects at lower concentrations compared to other tested compounds .
Evaluation of Antiviral Properties
Another study focused on the antiviral activity of imidazo[1,2-a]pyridine derivatives against the bovine viral diarrhea virus. The results demonstrated strong inhibition of viral replication at concentrations comparable to those effective against HCV .
Preparation Methods
General Synthetic Strategies for Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine scaffold is typically constructed via condensation and cyclization reactions involving 2-aminopyridine derivatives and alkynyl or aldehyde substrates:
N-Propargyl Pyridinium Salt Route : 2-Aminopyridine derivatives react with propargyl bromide to form N-propargyl pyridinium bromides, which upon treatment with aqueous base rapidly cyclize to imidazo[1,2-a]pyridines under mild conditions (room temperature, aqueous media).
Iodine-Catalyzed Multicomponent Reactions : Molecular iodine catalyzes the condensation of 2-aminopyridines, aryl aldehydes, and isocyanides or acetophenones and dimedone in water under ultrasound irradiation, yielding imidazo[1,2-a]pyridine derivatives efficiently and environmentally benignly.
Metal-Free and Aqueous Conditions : Protocols have been developed for rapid, metal-free synthesis of imidazo[1,2-a]pyridines in aqueous media at ambient temperature, enhancing sustainability and operational simplicity.
Incorporation of the Nitro Group at the 5-Position
Nitro substitution on the imidazo[1,2-a]pyridine scaffold, particularly at the 5-position, can be achieved either by:
Using Nitro-Substituted Starting Materials : Employing 5-nitro-2-aminopyridine as the amino component in the initial cyclization step ensures the nitro group is already positioned on the pyridine ring, which is retained in the final imidazo[1,2-a]pyridine product.
Post-Synthetic Nitration : Although less common due to possible regioselectivity issues and sensitivity of the iodinated product, direct nitration of the imidazo[1,2-a]pyridine ring can be performed under controlled conditions to introduce the nitro group at the 5-position.
Representative Preparation Procedure for 3-Iodo-5-nitro-imidazo[1,2-a]pyridine
Step 1: Synthesis of 5-Nitro-N-propargyl Pyridinium Bromide
| Reagents | Conditions | Outcome |
|---|---|---|
| 5-Nitro-2-aminopyridine + Propargyl bromide | Stir at 80 °C for 2 hours in 2-propanol | Formation of N-propargyl pyridinium salt |
Step 2: Cyclization to 5-Nitro-imidazo[1,2-a]pyridine
| Reagents | Conditions | Outcome |
|---|---|---|
| N-propargyl pyridinium salt + NaOH (aqueous) | Stir at room temperature for 2 minutes | Cyclization to 5-nitro-imidazo[1,2-a]pyridine |
Step 3: Ultrasound-Assisted Iodination at C3
| Reagents | Conditions | Outcome |
|---|---|---|
| 5-Nitro-imidazo[1,2-a]pyridine + I2 + TBHP in EtOH/H2O | Ultrasonic irradiation, room temperature, 30 min | 3-Iodo-5-nitro-imidazo[1,2-a]pyridine in 65-95% yield |
Data Table Summarizing Key Reaction Conditions and Yields
Mechanistic Insights and Research Findings
The initial cyclization involves base-mediated intramolecular nucleophilic attack of the pyridinium salt alkyne, forming the imidazo[1,2-a]pyridine ring rapidly in aqueous media.
The iodination step is radical-initiated, with TBHP generating tert-butoxy and hydroxyl radicals that facilitate the formation of reactive iodine species (BuOI, HOI), which selectively iodinate the C3 position.
The nitro group remains intact during iodination due to the mild conditions and absence of strong acids or metals, preserving the sensitive functionality.
Ultrasound irradiation enhances reaction rates and yields by promoting effective mixing and radical generation without heating.
Q & A
Q. What are the common synthetic routes for 3-Iodo-5-nitro-imidazo[1,2-a]pyridine, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-component reactions (MCRs) or cyclization strategies. For example, iodine-catalyzed three-component condensations of aryl aldehydes, 2-aminopyridines, and tert-butyl isocyanide yield imidazo[1,2-a]pyridine derivatives under microwave-assisted or reflux conditions . Copper-catalyzed coupling reactions (e.g., with alkynes and aldehydes) are also effective, offering atom economy and scalability . Key optimizations include:
- Solvent systems : Methanol/water mixtures (1:2 v/v) with trifluoroacetic acid (TFA) improve cyclization efficiency .
- Catalysts : Iodine (0.5–1.0 equiv) enhances regioselectivity in MCRs .
- Microwave irradiation : Reduces reaction time (e.g., 10 minutes vs. 12 hours under reflux) and increases yields (up to 83%) .
Q. What spectroscopic techniques are critical for characterizing 3-Iodo-5-nitro-imidazo[1,2-a]pyridine derivatives?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm regiochemistry. For example, imidazo[1,2-a]pyridine protons resonate at δ 7.1–8.5 ppm, with coupling constants (e.g., Hz) indicating aromatic stacking .
- IR Spectroscopy : Nitro groups absorb at 1512–1347 cm, while C–I stretches appear at 765 cm .
- Mass Spectrometry : ESI-HRMS validates molecular weights (e.g., [M+H] at m/z 225.1145) .
- Melting Points : Used to assess purity (e.g., 179–181°C for iodine-catalyzed products) .
Advanced Research Questions
Q. How can structural contradictions in NMR data for imidazo[1,2-a]pyridine derivatives be resolved?
- Methodological Answer : Discrepancies often arise from tautomerism or solvent effects. For example:
- Tautomer equilibria : Use variable-temperature NMR to observe dynamic interconversion .
- Solvent polarity : DMSO-d stabilizes specific tautomers, while CDCl may mask NH protons .
- 2D NMR (COSY, NOESY) : Resolves overlapping signals in complex derivatives (e.g., distinguishing C-5 and C-7 protons) .
Q. What strategies improve reaction yields and purity in imidazo[1,2-a]pyridine synthesis?
- Methodological Answer :
- Parallel synthetic screening : Identifies optimal Lewis acids (e.g., In(OTf) for β-carboline hybrids) to minimize by-products .
- Purification : Column chromatography with ethyl acetate/hexane (3:7) removes unreacted aldehydes .
- Microwave-assisted synthesis : Enhances homogeneity (e.g., 67–83% yields for 5z and 5y derivatives) .
Q. How do substituent modifications influence anticancer activity in imidazo[1,2-a]pyridines?
- Structure-Activity Relationship (SAR) Insights :
- Nitro groups : Increase electron-withdrawing effects, enhancing DNA intercalation (e.g., IC = 11 µM for compound 12b against HepG2) .
- Iodo substituents : Improve lipophilicity and tumor penetration (e.g., 3-iodo derivatives show >50% inhibition in A375 melanoma) .
- Acetamide side chains : Modulate kinase inhibition (e.g., N-substituted derivatives target EGFR) .
Q. What structural insights from X-ray crystallography guide imidazo[1,2-a]pyridine design?
- Methodological Answer : Single-crystal X-ray diffraction reveals:
- Intermolecular interactions : C–H⋯N and π-stacking (3.5–3.8 Å) stabilize crystal lattices and influence solubility .
- Hydrogen bonding : NHO motifs (e.g., in nitro derivatives) enhance thermal stability (melting points >200°C) .
- Halogen bonding : Iodo substituents form contacts (C–I⋯π, 3.6 Å) that direct molecular packing .
Q. How are low-purity intermediates addressed during large-scale synthesis?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
